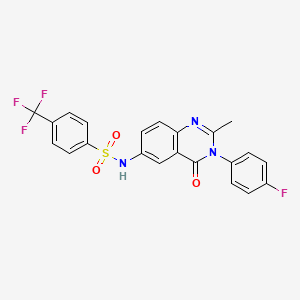![molecular formula C20H15BrClN5O2 B2526904 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide CAS No. 1326838-37-2](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H15BrClN5O2 and its molecular weight is 472.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazole and Triazine Compounds in Medicinal Chemistry
Pyrazole and triazine moieties, such as those found in 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide, are significant in medicinal chemistry. These structures are present in many biologically active compounds, serving as pharmacophores. Pyrazole-based derivatives display a wide range of biological activities including anti-cancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The success of pyrazole COX-2 inhibitors has further underscored the importance of these heterocycles in drug development. The synthesis of these compounds often involves steps like condensation followed by cyclization, employing reagents such as phosphorus oxychloride, dimethyl formamide, and acetamide (Dar & Shamsuzzaman, 2015).
Triazine Compounds and Biological Significance
Triazine compounds, as part of the structure of the compound , have been evaluated extensively due to their pharmacological significance. They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. These compounds are considered as pivotal scaffolds in medicinal chemistry for the development of future drugs. The versatility of triazine allows for extensive structural variations, leading to a wide array of biological activities and potential pharmacological applications (Verma, Sinha, & Bansal, 2019).
Synthesis and Potential of Triazole Derivatives
1,2,4-Triazole derivatives, a part of the chemical structure of the compound, are known for their chemical stability and diverse pharmacological activities. Synthesis of these compounds has attracted attention due to their potential as therapeutic agents. The diversity of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, makes these derivatives valuable in drug discovery. Research has been geared towards finding rational ways of synthesizing biologically active 1,2,4-triazoles, highlighting the importance of these compounds in the development of new pharmaceuticals (Ohloblina, 2022).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. This intermediate is then reacted with 2-chlorobenzylamine to form the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide", "2-chlorobenzylamine" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.", "Step 2: 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is then reacted with 2-chlorobenzylamine in the presence of a base such as potassium carbonate to form the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide." ] } | |
| 1326838-37-2 | |
Molecular Formula |
C20H15BrClN5O2 |
Molecular Weight |
472.73 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H15BrClN5O2/c21-15-7-5-13(6-8-15)17-9-18-20(29)26(24-12-27(18)25-17)11-19(28)23-10-14-3-1-2-4-16(14)22/h1-9,12H,10-11H2,(H,23,28) |
InChI Key |
IIFZAOLQLYPYDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


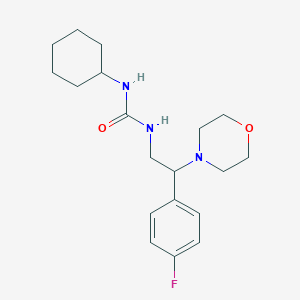
![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)

![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)
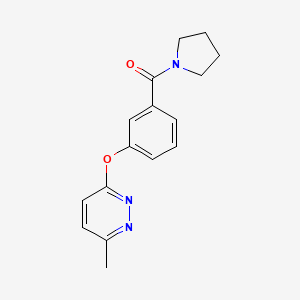
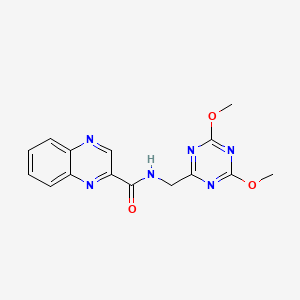
![Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2526832.png)

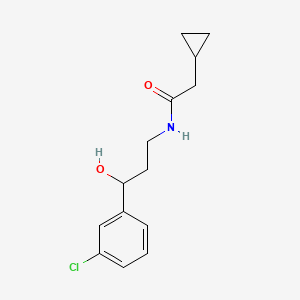

![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)
